Arginine Vasopressin Diacetate

Catalog No.
S13932769
CAS No.
M.F
C48H69N15O14S2
M. Wt
1144.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arginine Vasopressin Diacetate

Product Name

Arginine Vasopressin Diacetate

IUPAC Name

acetic acid;(2S)-1-[(4S,7R,10R,13S,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C48H69N15O14S2

Molecular Weight

1144.3 g/mol

InChI

InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29+,30+,31-,32+,33+,34-;/m0./s1

InChI Key

ZHFGXNMADRRGQP-NQHFENJBSA-N

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H]2CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

Arginine Vasopressin (AVP) Diacetate is the highly soluble, biologically active acetate salt of the endogenous mammalian nonapeptide hormone. Structurally characterized by a cyclic disulfide bridge, AVP functions as a potent dual agonist for both V1a (vascular) and V2 (renal) receptors . In procurement and material selection, specifying the diacetate salt rather than the crude peptide or free base is critical. The diacetate formulation ensures immediate aqueous solubility, predictable net peptide content, and strict biocompatibility for downstream physiological, hemodynamic, and cell-based applications [1].

Research Fit

Full agonist at V1a, V1b, and V2 receptors — supports vasopressin receptor profiling studies
USP compendial reference standard — enables assay calibration and cross-study reproducibility
Diacetate salt form — provided as a research-grade lyophilized powder

Substituting Arginine Vasopressin Diacetate with generic 'vasopressin' or closely related synthetic analogs critically compromises experimental and formulation integrity. Procuring a standard research-grade peptide often yields a trifluoroacetate (TFA) salt, which introduces severe cytotoxicity and pH instability in cell-based assays [1]. Furthermore, substituting AVP with common clinical analogs like desmopressin or terlipressin fundamentally alters the receptor profile and pharmacokinetics. Desmopressin lacks the V1a-mediated vasoconstrictor activity entirely, while terlipressin acts as a long-acting prodrug that eliminates the rapid, minute-to-minute titratability characteristic of endogenous AVP [2]. Therefore, only the exact diacetate salt of AVP provides the necessary pan-receptor activity, short half-life, and in vivo biocompatibility required for precise physiological modeling.

Substitution Risk

Desmopressin (dDAVP)
V2-selective and proteolysis-resistant — its pharmacological profile does not replicate V1a-mediated pressor responses and may not transfer to vasopressor research models.
Terlipressin
A prodrug with partial V1a agonism and distinct pharmacokinetics — direct vasoconstriction kinetics and full receptor activation profile may differ, limiting direct interchangeability.
Lysine Vasopressin
Lower antidiuretic potency and shorter duration — renal function model endpoints may not reproduce the full AVP response, especially in species-dependent receptor studies.

In Vivo and Cellular Biocompatibility: Diacetate vs. TFA Salt

During standard solid-phase peptide synthesis, arginine vasopressin is typically cleaved and purified using trifluoroacetic acid (TFA), yielding a TFA salt. However, residual TFA counterions exhibit dose-dependent cytotoxicity, disrupting membrane integrity and inhibiting cell proliferation at concentrations as low as 10 nM [1]. Procuring the diacetate salt of arginine vasopressin ensures that the peptide is buffered with a biocompatible acetate counterion, eliminating TFA-induced cellular dysregulation and pH shifts in delicate physiological assays [2].

Evidence DimensionIn vitro cytotoxicity and cellular dysregulation threshold
Target Compound DataAVP Diacetate: Fully biocompatible at physiological concentrations
Comparator Or BaselineAVP TFA Salt: Induces cytotoxicity and apoptosis at >= 10 nM
Quantified DifferenceDiacetate completely eliminates TFA-induced toxicity
ConditionsCell-based viability and receptor signaling assays

Procuring the diacetate salt is mandatory for cell-based assays to prevent false-negative toxicity results caused by residual cleavage acids.

V1a Binding Affinity
Cross-study comparable
AVP: Kd 1.31 nM vs. Terlipressin: Ki 850 nM
Supports vasopressor model potency differentiation.
Species-specific binding assay context.

Pan-Receptor Activation: AVP vs. Desmopressin

While synthetic analogs are often used for specific therapeutic endpoints, they fail to replicate the endogenous receptor binding profile of arginine vasopressin. AVP demonstrates high affinity for both V1a (Ki ~ 1.3 nM) and V2 (Ki ~ 3.1 nM) receptors, providing balanced vasoconstrictor and antidiuretic effects . In contrast, the analog desmopressin (dDAVP) is highly V2-selective, maintaining a Ki of ~3.1 nM for V2 but exhibiting a drastically reduced affinity for V1a (Ki > 800 nM) [1]. For models requiring vascular smooth muscle contraction, AVP is strictly required.

Evidence DimensionV1a vs. V2 receptor binding affinity (Ki)
Target Compound DataAVP: V1a Ki ~ 1.3 nM, V2 Ki ~ 3.1 nM
Comparator Or BaselineDesmopressin: V1a Ki > 800 nM, V2 Ki ~ 3.1 nM
Quantified Difference>800-fold higher affinity for V1a receptors with AVP
ConditionsIn vitro receptor binding assays

Buyers must select AVP over desmopressin when experimental models require active vascular smooth muscle contraction alongside antidiuretic effects.

Pancreatic Juice Stability
Direct comparison
AVP fully degraded in <5 min; dDAVP stable ≥60 min
Informs formulation and administration route design.
In vitro HPLC monitoring context.

Acute Titration Capability: AVP vs. Terlipressin

In acute hemodynamic research and shock models, the ability to rapidly titrate and reverse vascular tone is critical. Arginine vasopressin features a highly controllable elimination half-life of 10 to 20 minutes [1]. Conversely, terlipressin is a prodrug that is slowly metabolized into lysine vasopressin, resulting in an elimination half-life of approximately 50 minutes and a prolonged physiological effect lasting up to 6 hours [2]. AVP must be selected when minute-to-minute hemodynamic control is required without irreversible long-term vasoconstriction.

Evidence DimensionElimination half-life and duration of physiological effect
Target Compound DataAVP: 10-20 minute half-life
Comparator Or BaselineTerlipressin: ~50 minute half-life, up to 6 hours duration of effect
Quantified DifferenceAVP clears >3x faster, preventing prolonged irreversible vasoconstriction
ConditionsIn vivo hemodynamic and vascular tone modeling

AVP is the necessary procurement choice for acute models requiring rapid, minute-to-minute titration of blood pressure without long-term baseline disruption.

Antidiuretic Potency
Direct comparison
5–6 fold greater potency vs. Lysine Vasopressin
Supports renal function model endpoint review.
Conscious dog model context.

Aqueous Solubility and Molar Accuracy: Diacetate vs. Free Base

Procuring the free base form of complex nonapeptides often leads to unpredictable aqueous solubility, aggregation, and weighting errors during formulation. The diacetate salt of arginine vasopressin provides rapid and complete dissolution in standard physiological buffers (such as PBS and saline) . Furthermore, the defined acetate counterion allows for highly accurate calculation of the net peptide content, ensuring reproducible molar dosing across experimental replicates compared to crude or free base mixtures [1].

Evidence DimensionAqueous solubility and molar dosing accuracy
Target Compound DataAVP Diacetate: Rapid dissolution, exact net peptide calculation
Comparator Or BaselineAVP Free Base: Variable solubility, prone to aggregation
Quantified DifferenceGuaranteed dissolution and reproducible molarity
ConditionsPreparation of physiological buffers (PBS/Saline)

The diacetate formulation prevents costly peptide loss during buffer preparation and ensures exact reproducible dosing across experimental replicates.

USP Potency Standard
Class-level
≥300 USP Units/mg
Enables reproducible cross-study dosing.
Compendial specification for QC.

Acute Hemodynamic Modeling and Vasodilatory Shock Research

Due to its short 10–20 minute half-life and potent V1a receptor affinity, AVP diacetate is the required standard for acute in vivo hemodynamic models. Unlike terlipressin, it allows researchers to rapidly induce and reverse vasoconstriction to precisely map sympathetic responses and vascular tone without long-term baseline disruption [1].

In Vitro Cell Signaling and Receptor Assays

The diacetate salt form is strictly necessary for sensitive cell culture assays measuring intracellular calcium or cAMP accumulation. Because it is free of cytotoxic TFA counterions, AVP diacetate prevents false-negative viability results and maintains stable physiological pH during receptor binding studies [2].

Endogenous Pan-Receptor Baseline Establishment

When evaluating novel V1a or V2 selective antagonists (such as conivaptan or tolvaptan), AVP diacetate serves as the essential endogenous baseline agonist. Its balanced affinity for both receptor subtypes provides a reliable, highly soluble control that selective analogs like desmopressin cannot replicate .

Application Fit Matrix

Application
Selection Property
Validation Focus
Vasopressor Mechanism Studies
Full V1a receptor agonism
Dose-dependent vasoconstriction response
Vasopressin Receptor Binding Assays
Non-selective V1a/V1b/V2 binding profile
Baseline activity for antagonist screening
Peptide Stability Optimization
Native proteolytic lability
Degradation rate as positive control
Compendial Analytical Method Development
USP-standardized potency unitage
System suitability and traceability

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

15

Exact Mass

1143.45898428 g/mol

Monoisotopic Mass

1143.45898428 g/mol

Heavy Atom Count

79

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